4-(Pyridin-3-yloxy)benzoic acid
Overview
Description
Synthesis Analysis
POBA can be synthesized via different methods, including the reaction of 3-hydroxybenzoic acid with pyridine. The synthesis can be carried out in the presence of different catalysts, such as sulfuric acid and trifluoroacetic acid.Molecular Structure Analysis
The molecular formula of 4-(Pyridin-3-yloxy)benzoic acid is C12H9NO3 . The InChI code is 1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.2 g/mol . It is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 391.2±22.0 °C at 760 mmHg .Scientific Research Applications
Liquid Crystalline Behavior
- Supramolecular liquid crystalline complexes formed by hydrogen bonding between 4-(Pyridin-3-yloxy)benzoic acid derivatives and other components show significant nematic phases. This is evident in the study of non-symmetric dimers and their liquid crystalline behavior (Alaasar & Tschierske, 2019).
- Further research into supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds reveals the effect of lateral substitution and different substituents on the extent and stability of these phases (Naoum, Fahmi, & Almllal, 2010).
Photophysical and Luminescence Properties
- This compound derivatives have been utilized in lanthanide-based coordination polymers. These polymers show interesting photophysical properties and potential applications in luminescence (Sivakumar, Reddy, Cowley, & Butorac, 2011).
- In the realm of synthetic metals, coordination polymers using this compound have been found to exhibit unique luminescence and magnetic properties. These findings are significant in understanding the material's potential applications in various fields (Hou et al., 2013).
Molecular Interactions and Binding Modes
- The compound's interactions with cytochrome P450 monooxygenases reveal distinct binding modes, which are crucial for understanding its biochemical activity and potential applications in enzymology and drug design (Podgorski et al., 2020).
Metal-Organic Frameworks and Sensing Applications
- Metal-organic frameworks (MOFs) based on this compound have been synthesized, displaying thermo- and solvatochromic properties. These findings are essential for developing materials with potential applications in sensing and molecular recognition (Mehlana, Bourne, & Ramon, 2012).
Crystal Structures and Hydrogen-Bonded Complexes
- The study of crystal structures and hydrogen-bonded complexes of this compound derivatives has provided insights into their potential applications in material science and molecular engineering (Lemmerer & Bourne, 2012).
Safety and Hazards
The safety information for 4-(Pyridin-3-yloxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Properties
IUPAC Name |
4-pyridin-3-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHQITAPTQQMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624033 | |
Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437383-99-8 | |
Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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